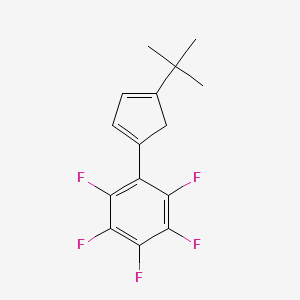
1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene is an organic compound that features a unique combination of a cyclopentadienyl ring and a pentafluorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of 4-tert-butylcyclopenta-1,3-diene with pentafluorobenzene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel complexes. The reaction conditions may include elevated temperatures and the use of solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pentafluorobenzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The compound can coordinate with transition metals, forming complexes that facilitate catalytic reactions. The cyclopentadienyl ring provides stability to the metal center, while the pentafluorobenzene ring enhances the electron-withdrawing properties, making the metal center more electrophilic .
類似化合物との比較
Similar Compounds
1-tert-Butyl-4-(dimethylphosphino)-1,3-cyclopentadiene: Similar in structure but contains a phosphine group instead of a pentafluorobenzene ring.
2-(4-tert-butyl-1-cyclopenta-1,3-dienyl)ethanol: Contains an ethanol group instead of a pentafluorobenzene ring.
Uniqueness
1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both a cyclopentadienyl ring and a pentafluorobenzene ring. This combination imparts distinct electronic properties, making it valuable in various applications, particularly in catalysis and materials science .
特性
CAS番号 |
400844-30-6 |
|---|---|
分子式 |
C15H13F5 |
分子量 |
288.25 g/mol |
IUPAC名 |
1-(4-tert-butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C15H13F5/c1-15(2,3)8-5-4-7(6-8)9-10(16)12(18)14(20)13(19)11(9)17/h4-5H,6H2,1-3H3 |
InChIキー |
SCBJFJVLNDFSLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C1)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
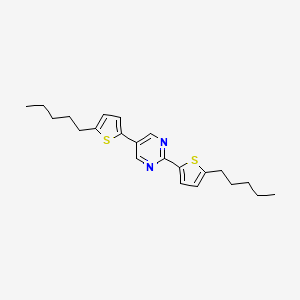
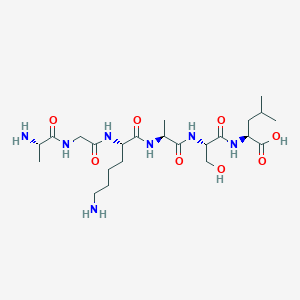
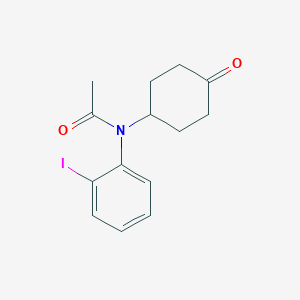


![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

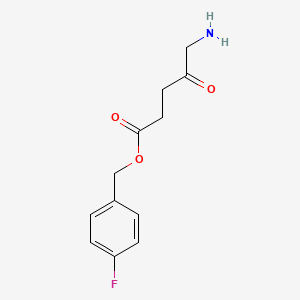
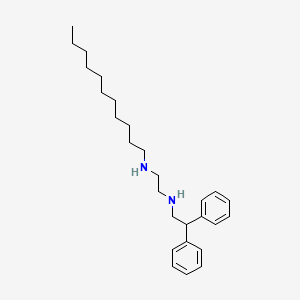
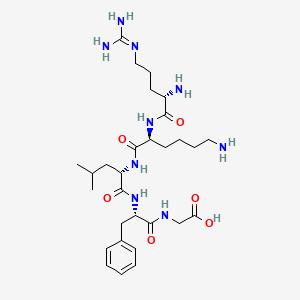
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
